4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine
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Overview
Description
4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine is a heterocyclic compound that contains both pyridine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine typically involves the reaction of 3-methylpyridine with 1-butylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by nucleophilic substitution with 1-butylpyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of pyrrolidine derivatives.
Scientific Research Applications
4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Butylpyrrolidin-2-yl)pyridine
- 1-(3-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine
- N-[(1-Butylpyrrolidin-2-yl)methyl]propan-1-amine
Uniqueness
4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
4-(1-butylpyrrolidin-2-yl)-3-methylpyridine |
InChI |
InChI=1S/C14H22N2/c1-3-4-9-16-10-5-6-14(16)13-7-8-15-11-12(13)2/h7-8,11,14H,3-6,9-10H2,1-2H3 |
InChI Key |
IJFVLLJBJPOMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=C(C=NC=C2)C |
Origin of Product |
United States |
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